molecular formula C9H19N B15109547 1-(Propan-2-yl)azepane CAS No. 67131-45-7

1-(Propan-2-yl)azepane

Cat. No.: B15109547
CAS No.: 67131-45-7
M. Wt: 141.25 g/mol
InChI Key: BXVAVXHPXVAUBU-UHFFFAOYSA-N
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Description

1H-Azepine, hexahydro-1-(1-methylethyl)- is a seven-membered heterocyclic compound containing one nitrogen atomIt is a saturated derivative of azepine, which is a significant structure in various biologically active molecules and synthetic intermediates .

Preparation Methods

The synthesis of 1H-Azepine, hexahydro-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives. For instance, the reaction of N-methylhexamethyleneimine with appropriate reagents under controlled conditions can yield the desired compound . Industrial production methods often involve the use of high-pressure reactors and catalysts to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

1H-Azepine, hexahydro-1-(1-methylethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1H-Azepine, hexahydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .

Properties

CAS No.

67131-45-7

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-propan-2-ylazepane

InChI

InChI=1S/C9H19N/c1-9(2)10-7-5-3-4-6-8-10/h9H,3-8H2,1-2H3

InChI Key

BXVAVXHPXVAUBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCCC1

Origin of Product

United States

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